4-((4-Chlorophenyl)sulfonyl)aniline 4-((4-Chlorophenyl)sulfonyl)aniline 4-Amino-4'-chlorodiphenyl sulfone is a substituted 4-aminodiphenylsulfone as Escherichia coli dihydropteroate synthase inhibitor.
Brand Name: Vulcanchem
CAS No.: 7146-68-1
VCID: VC21338931
InChI: InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2
SMILES: C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol

4-((4-Chlorophenyl)sulfonyl)aniline

CAS No.: 7146-68-1

VCID: VC21338931

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-((4-Chlorophenyl)sulfonyl)aniline - 7146-68-1

Description

4-((4-Chlorophenyl)sulfonyl)aniline, also known as 4-(4-chlorophenyl)sulfonylaniline, is a sulfur-containing organic compound with the molecular formula C12H10ClNO2S. It is widely recognized for its applications in organic synthesis and its potential in biological systems. This compound is a derivative of aniline, where a 4-chlorophenyl sulfonyl group is attached to the aniline backbone.

Synthesis Methods

The synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline. This process can be facilitated by various catalysts and conditions to optimize yield and purity.

Chemical Reactions and Applications

4-((4-Chlorophenyl)sulfonyl)aniline participates in several chemical reactions, including nucleophilic substitution and oxidation/reduction reactions. These reactions are crucial for its applications in organic synthesis and the production of various derivatives.

Nucleophilic Substitution Reactions

These reactions involve the replacement of the chlorine atom in the 4-chlorophenyl group with other nucleophiles, leading to the formation of diverse substituted derivatives.

Oxidation and Reduction Reactions

Under specific conditions, 4-((4-Chlorophenyl)sulfonyl)aniline can undergo oxidation or reduction, altering its chemical structure and properties. These reactions are important for modifying its biological activity.

Biological Activity

The sulfonamide functionality in 4-((4-Chlorophenyl)sulfonyl)aniline allows it to interact with specific protein targets, acting as an inhibitor in several enzymatic pathways. This biological activity makes it a compound of interest in pharmaceutical research.

Research Findings and Future Directions

Recent studies have focused on exploring the biological applications of 4-((4-Chlorophenyl)sulfonyl)aniline, particularly its role in inhibiting enzymes involved in disease pathways. Further research is needed to fully exploit its potential in drug development.

CAS No. 7146-68-1
Product Name 4-((4-Chlorophenyl)sulfonyl)aniline
Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
IUPAC Name 4-(4-chlorophenyl)sulfonylaniline
Standard InChI InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2
Standard InChIKey RWIUBJDOESNTFZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl
Purity > 95%
Quantity Milligrams-Grams
Solubility 7.47e-05 M
Synonyms 4-Amino-4'-chlorodiphenyl Sulfone; 4-[(4-Chlorophenyl)sulfonyl]benzenamine; p-[(p-Chlorophenyl)sulfonyl]aniline; 4-(4-Chlorobenzenesulfonyl)phenylamine; 4-Amino-4'-chlorodiphenyl Sulfone; 4-Aminophenyl 4-chlorophenyl Sulfone; NSC 23812; NSC 51990; p-(p-Ch
PubChem Compound 229818
Last Modified Aug 15 2023

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